molecular formula C12H10N2O2 B2491252 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine CAS No. 439108-53-9

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine

Cat. No.: B2491252
CAS No.: 439108-53-9
M. Wt: 214.224
InChI Key: VDVQZCVGMOLQIG-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine is an organic compound that features a pyrimidine ring substituted with a 1,3-benzodioxole moiety and a methyl group. The presence of the 1,3-benzodioxole ring is notable for its occurrence in various biologically active compounds, which often exhibit a wide range of pharmacological activities.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including its functional groups and overall molecular configuration .

Cellular Effects

The effects of this compound on various types of cells and cellular processes would be determined by its interactions with cellular components. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level would involve its binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound could change due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound could vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on factors such as its solubility, charge, and size, as well as any transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of this compound would be determined by factors such as its physicochemical properties and any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine typically involves the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-methylpyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-2-methylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.

    4-(1,3-Benzodioxol-5-yl)-2-methylbenzene: Similar structure but with a benzene ring instead of pyrimidine.

    4-(1,3-Benzodioxol-5-yl)-2-methylimidazole: Similar structure but with an imidazole ring instead of pyrimidine.

Uniqueness

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine is unique due to the combination of the 1,3-benzodioxole moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that may not be achievable with other similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-13-5-4-10(14-8)9-2-3-11-12(6-9)16-7-15-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQZCVGMOLQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323076
Record name 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439108-53-9
Record name 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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